molecular formula C18H21NO4 B6418251 N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1091090-15-1

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B6418251
CAS No.: 1091090-15-1
M. Wt: 315.4 g/mol
InChI Key: DBHKRYYZGRSROZ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a central oxane (tetrahydropyran) ring substituted with a 2-methoxyphenyl group at the 4-position and a furan-2-ylmethyl carboxamide moiety. Key structural elements include:

  • Oxane ring: Enhances metabolic stability compared to smaller heterocycles.
  • 2-Methoxyphenyl group: Common in bioactive compounds, influencing receptor binding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-7-3-2-6-15(16)18(8-11-22-12-9-18)17(20)19-13-14-5-4-10-23-14/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKRYYZGRSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.

    Coupling with 2-methoxyphenyl oxane-4-carboxylic acid: The furan-2-ylmethanol is then coupled with 2-methoxyphenyl oxane-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and methoxyphenyl group can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

Structural Similarities :

  • Shared carboxamide backbone (N-benzyl substitution).
  • Aryl groups (e.g., 4-halo-2,5-dimethoxyphenyl) linked to an ethanamine chain.

Key Differences :

  • Substitution Pattern : NBOMe compounds feature a 2-methoxyphenylmethyl group, whereas the target compound substitutes this with a furan-2-ylmethyl group.
  • Pharmacology: NBOMes are potent 5-HT2A receptor agonists with high toxicity and hallucinogenic effects . The furan substitution in the target compound may reduce serotonin receptor affinity but improve metabolic stability.
Parameter Target Compound 25I-NBOMe
Molecular Weight ~413–420 (estimated) 413.24
Key Substituents Furan-2-ylmethyl, oxane 2-Methoxyphenylmethyl, iodophenyl
Reported Activity Not available Psychedelic, high toxicity

1,3,4-Oxadiazole Derivatives (LMM5, LMM11)

Structural Similarities :

  • Both contain a furan-2-yl group (LMM11) and carboxamide linkages.

Key Differences :

  • Core Scaffold : LMM11 is a 1,3,4-oxadiazole, while the target compound uses an oxane ring.
  • Pharmacology :
    • LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition .
    • The oxane ring in the target compound may alter target selectivity or bioavailability.
Parameter Target Compound LMM11
Molecular Weight ~413–420 (estimated) Not provided
Key Substituents Oxane, 2-methoxyphenyl Oxadiazole, sulfamoyl
Reported Activity Not available Antifungal (C. albicans)

Oxane-Containing Analogs ( and )

Structural Similarities :

  • Compound : N-{2-[(4R)-2,2-dimethyl-4-(propan-2-yl)oxan-4-yl]ethyl}-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide shares a furan-carboxamide and oxane core .
  • Compounds : Include methoxyphenyl and benzamide groups but lack the oxane ring .

Key Differences :

  • Substituent Position : ’s compound has a 4-methoxyphenyl group vs. the target’s 2-methoxyphenyl.
  • Biological Data: No activity reported for ’s compound, highlighting the need for empirical testing.

Research Findings and Implications

  • Structural Flexibility : The oxane ring may confer improved conformational stability over NBOMe’s ethanamine chain or LMM11’s oxadiazole.
  • Electronic Effects : The furan-2-yl group’s electron-rich nature could enhance π-π stacking interactions, as seen in ’s crystal structure .
  • Toxicity Considerations : NBOMe analogs’ toxicity is linked to their 2-methoxyphenyl group; furan substitution might mitigate this but requires validation.

Data Table: Comparative Overview

Compound Name Molecular Weight Core Scaffold Key Substituents Reported Activity Source
Target Compound ~413–420 Oxane Furan-2-ylmethyl, 2-methoxyphenyl Not available Inferred
25I-NBOMe 413.24 Ethanamine 2-Methoxyphenylmethyl, iodophenyl Psychedelic, toxic
LMM11 N/A 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl Antifungal
Compound 413.55 Oxane Furan-2-yl, 4-methoxyphenyl Unknown

Biological Activity

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Chemical Formula : C18H21NO4
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 1091090-15-1

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it may prevent substrate binding and catalytic activity.
  • Receptor Modulation : Interaction with cellular receptors can influence signaling pathways related to cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies using DPPH and ABTS assays revealed that it can scavenge free radicals effectively, indicating its potential in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH25.5
ABTS15.3

Case Studies

  • Anticancer Potential : A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating a promising avenue for cancer therapy.
  • Neuroprotective Effects : Another research effort explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage by reducing oxidative stress and inflammation.

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